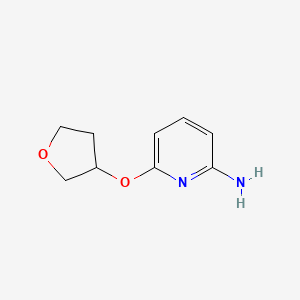
6-(Oxolan-3-yloxy)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Oxolan-3-yloxy)pyridin-2-amine is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.21 g/mol . It is also known by its IUPAC name, 6-(tetrahydro-3-furanyloxy)-3-pyridinylamine . This compound is a pyridine derivative, which means it contains a pyridine ring, a six-membered ring with one nitrogen atom and five carbon atoms. The oxolan-3-yloxy group is attached to the pyridine ring, making it a unique and interesting compound for various scientific research applications.
Vorbereitungsmethoden
The synthesis of 6-(Oxolan-3-yloxy)pyridin-2-amine involves several steps. One common method is the reaction of 6-chloropyridin-2-amine with oxolane-3-ol in the presence of a base, such as potassium carbonate, under reflux conditions . The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the oxolan-3-yloxy group. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, may be optimized to improve yield and reduce production costs.
Analyse Chemischer Reaktionen
6-(Oxolan-3-yloxy)pyridin-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reagents and conditions used in these reactions are:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, or thiols.
Wissenschaftliche Forschungsanwendungen
6-(Oxolan-3-yloxy)pyridin-2-amine has a wide range of scientific research applications in chemistry, biology, medicine, and industry
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is used as a probe to study the structure and function of proteins and nucleic acids.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 6-(Oxolan-3-yloxy)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
6-(Oxolan-3-yloxy)pyridin-2-amine can be compared with other similar compounds, such as 6-(oxolan-2-yl)pyridin-3-amine and 2-(oxolan-3-yloxy)pyridin-3-amine . These compounds share similar structural features but differ in the position of the oxolan group or the pyridine ring. The unique structure of this compound gives it distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C9H12N2O2 |
|---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
6-(oxolan-3-yloxy)pyridin-2-amine |
InChI |
InChI=1S/C9H12N2O2/c10-8-2-1-3-9(11-8)13-7-4-5-12-6-7/h1-3,7H,4-6H2,(H2,10,11) |
InChI-Schlüssel |
DMOVIESLOVMITJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC1OC2=CC=CC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


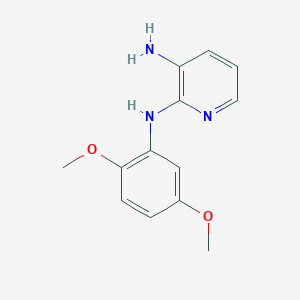
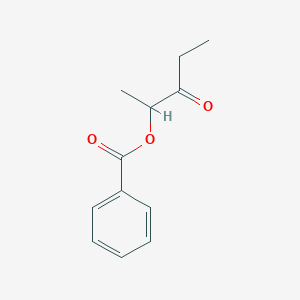
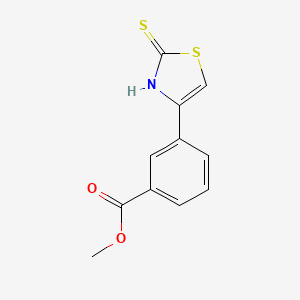

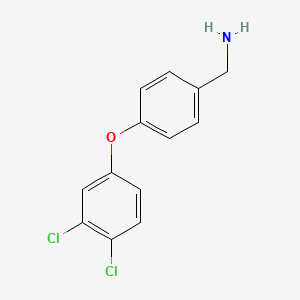
![2-Methyl-5-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B13883858.png)
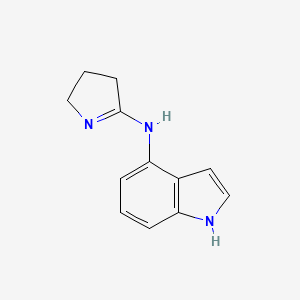
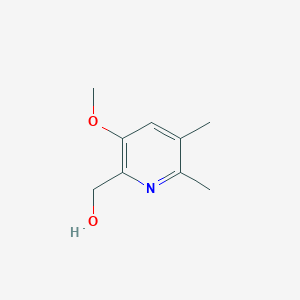
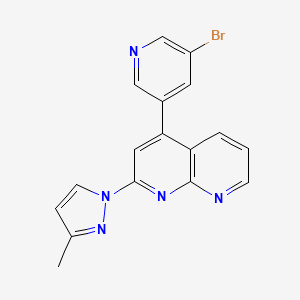
![[4-[[2-(6-Methylpyridin-2-yl)-1,8-naphthyridin-4-yl]amino]pyridin-3-yl]methanol](/img/structure/B13883868.png)
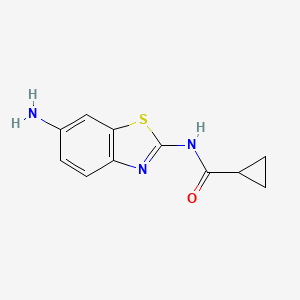
![6-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B13883889.png)
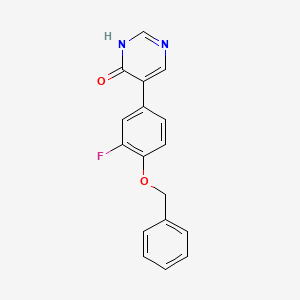
![[2-Amino-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13883900.png)
